2-(Cyclopropylmethyl)-6-isopropoxyphenol
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Overview
Description
2-(Cyclopropylmethyl)-6-isopropoxyphenol is an organic compound characterized by the presence of a cyclopropylmethyl group and an isopropoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-6-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(Cyclopropylmethyl)-6-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-6-isopropoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylphenol: Lacks the isopropoxy group, resulting in different chemical properties and reactivity.
Isopropoxyphenol: Lacks the cyclopropylmethyl group, affecting its biological activity and applications.
Cyclopropylphenol: Similar structure but without the isopropoxy group, leading to variations in its chemical behavior
Uniqueness
2-(Cyclopropylmethyl)-6-isopropoxyphenol is unique due to the presence of both cyclopropylmethyl and isopropoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H18O2 |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-12-5-3-4-11(13(12)14)8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3 |
InChI Key |
IRMLQWPEGSDBJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1O)CC2CC2 |
Origin of Product |
United States |
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